

"physicochemical properties of 6-Chloro-2-piperazin-1-yl-quinoline"

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Compound of Interest

Compound Name: **6-Chloro-2-piperazin-1-yl-quinoline**

Cat. No.: **B1354056**

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An In-depth Technical Guide on the Physicochemical Properties of **6-Chloro-2-piperazin-1-yl-quinoline**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **6-Chloro-2-piperazin-1-yl-quinoline**. This compound belongs to the quinoline-piperazine hybrid class, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[\[1\]](#)[\[2\]](#)[\[3\]](#) Understanding the physicochemical characteristics of this molecule is fundamental for predicting its pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), guiding formulation development, and designing more potent and selective derivatives.

The information presented herein combines available experimental data with standard analytical protocols to serve as an essential resource for professionals in drug discovery and development.

Core Physicochemical Data

The following table summarizes the key physicochemical properties for **6-Chloro-2-piperazin-1-yl-quinoline** (CAS Number: 78060-46-5).[\[4\]](#) While extensive experimental data for this

specific molecule is not widely published, the available information provides a foundational understanding of its chemical nature.

Property	Value	Data Source
Molecular Formula	C ₁₃ H ₁₄ CIN ₃	-
Molecular Weight	247.73 g/mol	[4]
LogP (Octanol-Water Partition Coefficient)	2.90	[4]
Hydrogen Bond Acceptors	3	[4]
Hydrogen Bond Donors	1	[4]
Melting Point	Not available	-
Boiling Point	Not available	-
Aqueous Solubility (LogS)	Not available	-
pKa	Not available	-

Experimental Protocols for Property Determination

While specific experimental data for **6-Chloro-2-piperazin-1-yl-quinoline** is limited in publicly available literature, the following are detailed, standard methodologies that can be employed to determine its key physicochemical properties. These protocols are based on established methods for similar small organic molecules and quinoline derivatives.[\[5\]](#)

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically signifies a pure substance.

Methodology:

- A small, thoroughly dried sample of **6-Chloro-2-piperazin-1-yl-quinoline** is finely powdered.
- The powder is packed into a capillary tube to a height of 2-3 mm.

- The capillary tube is placed in a calibrated melting point apparatus.
- The sample is heated at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
- The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point.[5]

Aqueous Solubility Determination (Shake-Flask Method)

Solubility is a critical parameter that directly influences a drug's absorption and bioavailability.

Methodology:

- An excess amount of **6-Chloro-2-piperazin-1-yl-quinoline** is added to a known volume of a buffered solution (e.g., phosphate-buffered saline at pH 7.4) in a sealed flask.
- The flask is agitated in a constant temperature bath (e.g., 25 °C or 37 °C) until equilibrium is reached, typically for 24-48 hours.[5]
- The resulting suspension is filtered through a 0.45 µm filter to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.[5]

Methodology:

- A solution of **6-Chloro-2-piperazin-1-yl-quinoline** is prepared in a biphasic system consisting of n-octanol and a pH 7.4 aqueous buffer.
- The mixture is shaken vigorously until equilibrium is achieved and then allowed to stand for complete phase separation.

- The concentration of the compound in both the n-octanol and aqueous phases is determined using an appropriate analytical technique like HPLC-UV.[5]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

pKa Determination (Potentiometric Titration)

The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different physiological pH values. The piperazine moiety in the target molecule is basic.

Methodology:

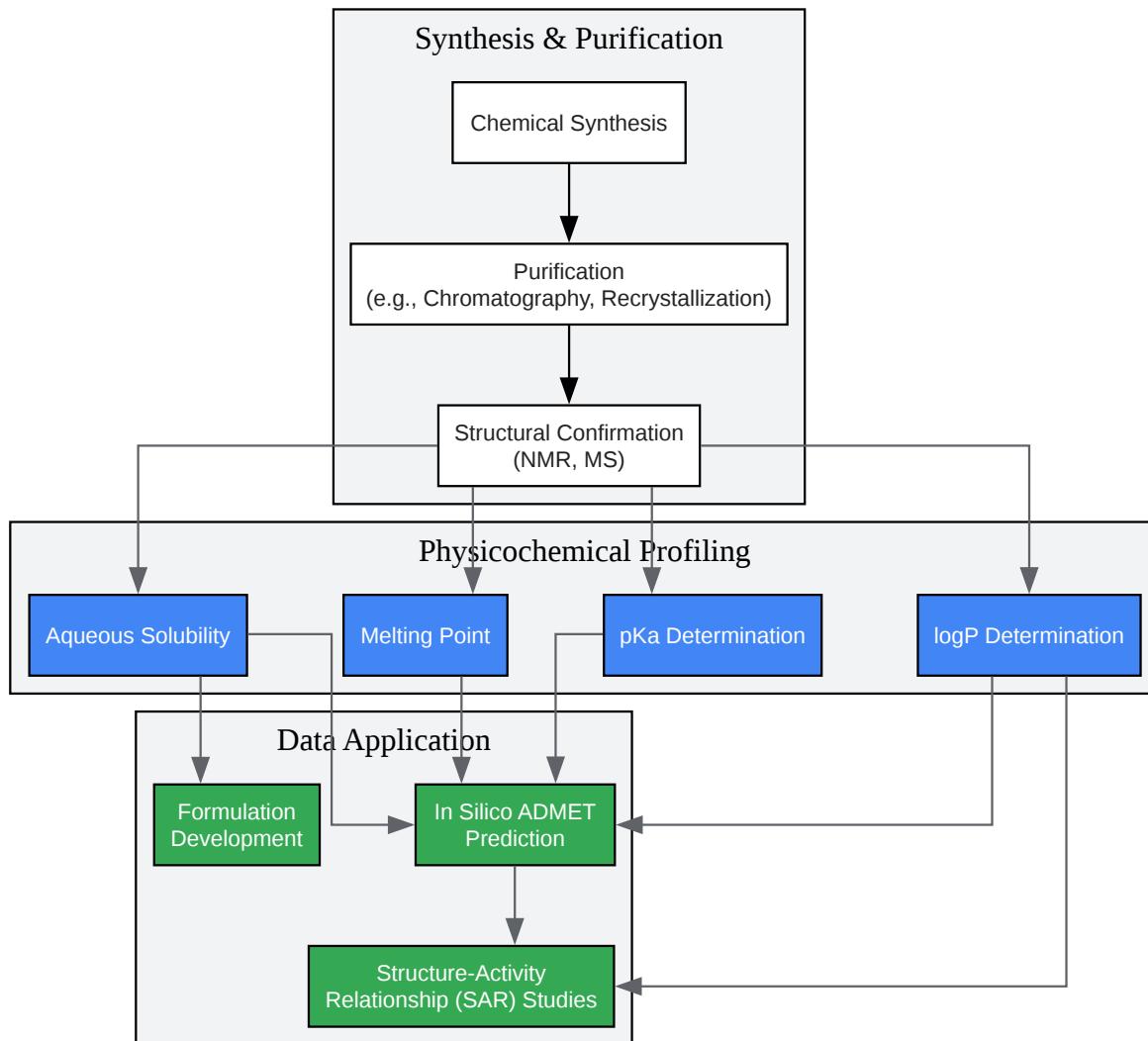
- A solution of **6-Chloro-2-piperazin-1-yl-quinoline** of known concentration is prepared in water. A co-solvent may be used if aqueous solubility is limited.
- The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
- The pH of the solution is measured using a calibrated pH meter after each incremental addition of the titrant.[5]
- A titration curve (pH vs. volume of titrant added) is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration curve. Due to the two basic nitrogen atoms in the piperazine ring, two pKa values may be observed.[6]

Visualizations: Workflows and Biological Context

Diagrams are essential for visualizing complex processes and relationships. The following sections provide logical workflows and potential biological pathways relevant to **6-Chloro-2-piperazin-1-yl-quinoline**.

Experimental Workflow for Physicochemical Characterization

This diagram illustrates a standard workflow from compound synthesis to the application of its determined physicochemical properties in early-stage drug development.

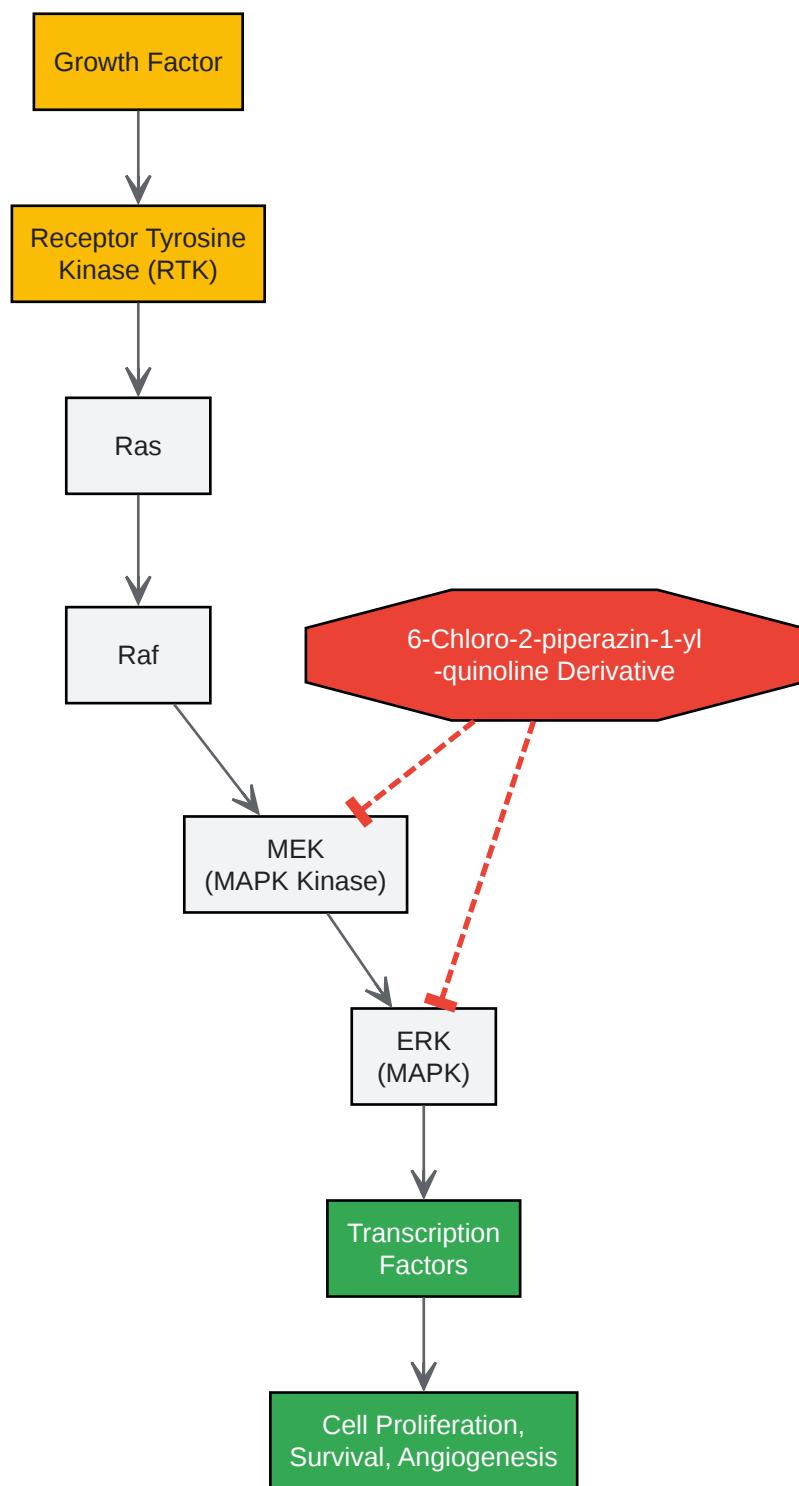


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Caption: A flowchart illustrating the process from synthesis to the application of physicochemical data.

Potential Signaling Pathway Inhibition

Derivatives of quinoline-piperazine have shown activity as anticancer agents. For instance, a related compound, 9-chloro-6-(piperazin-1-yl)-11H-indeno[1,2-c]quinolin-11-one, was predicted to target oncogenic signatures including the MAPK pathway in glioblastoma.^[7] The diagram below illustrates a simplified MAPK signaling cascade, a common target in cancer therapy, showing potential points of inhibition.



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Caption: Simplified MAPK signaling pathway with hypothetical inhibition points by a quinoline derivative.

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